molecular formula C13H21N5 B11757014 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11757014
M. Wt: 247.34 g/mol
InChI Key: ROUYOXQWIIIKGO-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with amine groups under controlled conditions. One common method involves the use of hydrazine-coupled pyrazole derivatives, which are synthesized through elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and scalability, employing similar reaction conditions as those used in laboratory synthesis but on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substituting agents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole hydrides. Substitution reactions can result in various substituted pyrazole derivatives .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-6-18-7-5-13(16-18)10-14-8-12-9-15-17(3)11(12)2/h5,7,9,14H,4,6,8,10H2,1-3H3

InChI Key

ROUYOXQWIIIKGO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=C(N(N=C2)C)C

Origin of Product

United States

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